molecular formula C15H26O2 B3065568 Epoxyfarnesol CAS No. 5233-99-8

Epoxyfarnesol

Cat. No.: B3065568
CAS No.: 5233-99-8
M. Wt: 238.37 g/mol
InChI Key: IVSNYPKSUNPKHJ-WAAHFECUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epoxyfarnesol is a useful research compound. Its molecular formula is C15H26O2 and its molecular weight is 238.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Epoxyfarnesol, a derivative of farnesol, is a compound of significant interest due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized from farnesol through various chemical reactions, primarily involving epoxidation. The most common synthetic route includes the use of hydrogen peroxide as an oxidizing agent under acidic or basic conditions. For instance, a study demonstrated the conversion of farnesol to mono-, di-, and tri-epoxyfarnesol using a catalyst and hydrogen peroxide, achieving significant yields in a short reaction time .

Table 1: Synthesis Conditions for this compound

Synthesis Method Catalyst Oxidizing Agent Yield (%) Reaction Time
Acidic Epoxidation2,2,2-TrifluoroacetophenoneH₂O₂66< 1 hour
Organocatalytic ActivationBasic conditionsH₂O₂VariableShort

Biological Activities

This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.

Antimicrobial Activity

Research has shown that this compound possesses notable antimicrobial properties. For example, it has been reported to inhibit the growth of various bacterial strains and fungi. A recent study highlighted its effectiveness against Candida albicans, where it disrupted quorum sensing and inhibited biofilm formation .

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has demonstrated selective cytotoxicity against human tumor cells. This effect is particularly relevant in cancer research, where compounds that can selectively target cancer cells without harming healthy cells are highly sought after .

Anti-Influenza Activity

This compound has also been identified as having anti-influenza activity. It was shown to inhibit the replication of the influenza A virus in vitro, suggesting potential therapeutic applications in viral infections .

Case Studies

  • Quorum Sensing Inhibition in Candida albicans
    • Objective : To investigate the role of this compound in inhibiting yeast-to-hyphal transition.
    • Findings : this compound effectively blocked this transition, which is crucial for C. albicans pathogenicity. This suggests that this compound could be developed as a treatment to prevent infections caused by this fungus.
  • Cytotoxicity Against Tumor Cells
    • Objective : To evaluate the cytotoxic effects of this compound on various cancer cell lines.
    • Findings : this compound exhibited selective toxicity against certain cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that its ability to interact with cellular membranes and disrupt microbial cell integrity plays a significant role in its antimicrobial effects. Additionally, its influence on signaling pathways involved in inflammation and cell proliferation may contribute to its cytotoxicity against cancer cells.

Properties

IUPAC Name

(2E,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dien-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-12(6-5-7-13(2)10-11-16)8-9-14-15(3,4)17-14/h6,10,14,16H,5,7-9,11H2,1-4H3/b12-6+,13-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSNYPKSUNPKHJ-WAAHFECUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCO)C)CCC1C(O1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CC/C(=C/CO)/C)/CCC1C(O1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435713
Record name Epoxyfarnesol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5233-99-8
Record name Epoxyfarnesol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Epoxyfarnesol
Reactant of Route 2
Epoxyfarnesol
Reactant of Route 3
Epoxyfarnesol
Reactant of Route 4
Epoxyfarnesol
Reactant of Route 5
Epoxyfarnesol
Reactant of Route 6
Epoxyfarnesol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.